molecular formula C7H6BrFO B3105978 6-Bromo-3-fluoro-2-methylphenol CAS No. 1559064-08-2

6-Bromo-3-fluoro-2-methylphenol

Cat. No.: B3105978
CAS No.: 1559064-08-2
M. Wt: 205.02 g/mol
InChI Key: NJJWOIJACWVQSZ-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a substituted phenol, characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring

Scientific Research Applications

6-Bromo-3-fluoro-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 6-Bromo-3-fluoro-2-methylphenol can be found online . It’s important to handle this compound with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-fluoro-2-methylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-fluoro-2-methylphenol with bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine substituting the hydrogen atom at the 6-position of the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with different nucleophiles replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols and other reduced derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylphenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2-methylphenol: Lacks the fluorine atom, affecting its overall chemical properties and reactivity.

    2-Methylphenol (o-Cresol): Lacks both bromine and fluorine atoms, making it significantly different in terms of reactivity and applications.

Uniqueness

6-Bromo-3-fluoro-2-methylphenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

6-bromo-3-fluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWOIJACWVQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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